molecular formula C15H14ClNO3 B2467772 phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate CAS No. 459417-80-2

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Cat. No. B2467772
CAS RN: 459417-80-2
M. Wt: 291.73
InChI Key: YDQCPBPFNVQMBX-UHFFFAOYSA-N
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Description

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a chemical compound . It is part of a class of compounds that can undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Antimicrobial Activity

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate derivatives have been investigated for their antimicrobial potential. Specifically, compounds like d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These compounds could serve as leads for developing novel antimicrobial agents.

Anticancer Properties

In the fight against cancer, phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate derivatives have shown significant potential. Among them, d6 and d7 exhibited remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could be valuable candidates for further investigation in cancer therapy .

Cytokinin-Like Effects

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate derivatives may have cytokinin-like effects. For instance, synthetic cytokinins like N-(2-chloro-4-pyridyl)-N′-phenylurea (CPPU) have been successfully used to induce parthenocarpy (fruit development without fertilization) and promote fruit enlargement by affecting cell division and expansion in various crops, including tomatoes, kiwifruit, and apples .

Nonlinear Optical (NLO) Properties

Research on NLO materials has led to the exploration of phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate derivatives. These compounds may exhibit unique nonlinear optical responses due to their highly delocalized π electron systems. Understanding their NLO behavior is crucial for potential applications in optical devices .

Synthetic Intermediates

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate derivatives, such as 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide , have been reported as intermediates in the synthesis of glyburide, a medication used to treat type 2 diabetes .

Drug Design Potential

Molecular docking studies revealed that several phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate derivatives (d1 , d2 , d3 , d6 , and d7 ) displayed favorable binding scores within specific protein binding pockets. These compounds could serve as lead molecules for rational drug design .

properties

IUPAC Name

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-10-8-13(14(19-2)9-12(10)16)17-15(18)20-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCPBPFNVQMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

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